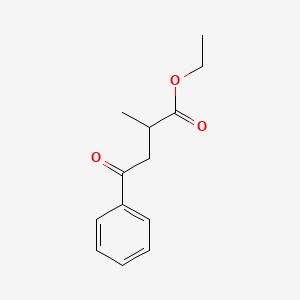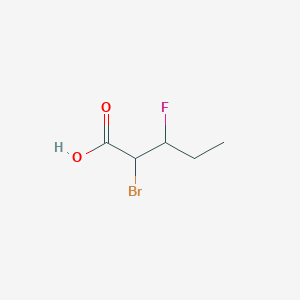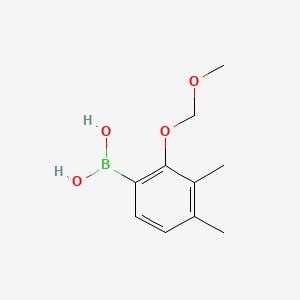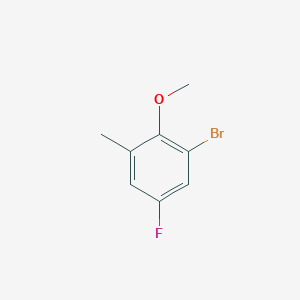
2-Heptyl-6-nonylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-6-nonylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-6-nonylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of pyrazine with heptyl and nonyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . The process typically involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptyl-6-nonylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alkyl-substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkyl-substituted pyrazines.
Substitution: Functionalized pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Heptyl-6-nonylpyrazine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in quorum sensing mechanisms in bacteria.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-6-nonylpyrazine involves its interaction with specific molecular targets, such as bacterial quorum sensing receptors. The compound can modulate the expression of genes involved in bacterial communication and virulence . This makes it a potential candidate for the development of novel antibacterial agents that target quorum sensing pathways.
Comparación Con Compuestos Similares
2-Heptyl-3-hydroxy-4(1H)-quinolone: Another quorum sensing molecule with similar alkyl chain length.
2-Nonyl-3-hydroxy-4(1H)-quinolone: Shares structural similarities and is involved in similar biological processes.
Uniqueness: 2-Heptyl-6-nonylpyrazine is unique due to its specific alkyl chain arrangement, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing in bacteria sets it apart from other pyrazine derivatives and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
16731-49-0 |
|---|---|
Fórmula molecular |
C20H36N2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-heptyl-6-nonylpyrazine |
InChI |
InChI=1S/C20H36N2/c1-3-5-7-9-10-12-14-16-20-18-21-17-19(22-20)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
GDMIFVPJBCEEMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=NC(=CN=C1)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)


![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)

![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)



![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)

